molecular formula C14H17NO3 B1265477 Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- CAS No. 42018-32-6

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

Cat. No. B1265477
CAS RN: 42018-32-6
M. Wt: 247.29 g/mol
InChI Key: GGYYBRCVBOHZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, involves multiple steps that contribute to its complex structure. For example, the condensation of p-hydroxyacetophenone with pyrrole yields calix[4]pyrrole derivatives with deep cavities and fixed walls, demonstrating the intricate synthetic routes possible with acetophenone derivatives (Anzenbacher et al., 1999). Another approach simplified the synthesis of 2,6-dihydroxy-4-pyrrolidinyl-acetophenone, showcasing the adaptability of synthetic methods for acetophenone derivatives (Harsányi & Szántay Jr., 2002).

Molecular Structure Analysis

The molecular structure of acetophenone derivatives can exhibit varied configurational isomers and conformational forms, as seen in the study by Anzenbacher et al. (1999), where X-ray diffraction analysis provided proof of structure and assignment of configuration. These structures' complexity is further highlighted by the presence of deep cavities and fixed walls in the synthesized calix[4]pyrrole derivatives.

Chemical Reactions and Properties

The chemical reactions involving acetophenone derivatives can lead to a wide range of products, demonstrating their reactivity and versatility. For instance, the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone and 4-cyanopyridine under photo-irradiating conditions signifies the potential for creating biologically active molecules with acetophenone derivatives (Hoshikawa & Inoue, 2013).

Physical Properties Analysis

The physical properties of acetophenone derivatives are influenced by their molecular structure. For example, the study by Huang et al. (2017) on polymers derived from acetophenone showed these compounds' solubility, thermal stability, and hydrophobicity. The glass transition temperatures (Tgs) exceeding 316 °C and hydrophobicity with contact angles ranging from 85.6° to 97.7° indicate the material properties that can be engineered through the acetophenone backbone (Huang et al., 2017).

Scientific Research Applications

Chemical Synthesis and Structural Studies

4'-Pyrrolidinylcarbonylmethoxy-acetophenone has been investigated for its role in chemical synthesis and structural studies. For instance, the acid-catalyzed condensation of 4-hydroxyphenylmethyl ketone (p-hydroxyacetophenone) with pyrrole forms calix[4]pyrrole derivatives with deep cavities and fixed walls. These derivatives demonstrate interesting anion binding properties and can be converted into 4-methoxyphenyl species (Anzenbacher et al., 1999).

Inhibition of Neutrophil Activity

Acetophenone derivatives, including 4'-pyrrolidinylcarbonylmethoxy-acetophenone, have shown inhibitory effects on neutrophil respiration burst activity in vitro. These compounds are effective in reducing superoxide anion production in human polymorphonuclear neutrophils, with hydroxyl and methoxy groups playing a crucial role in their activity (Stuppner et al., 1995).

Electrochemical Applications

In electrochemical studies, derivatives of acetophenone like 4'-pyrrolidinylcarbonylmethoxy-acetophenone have been used to understand the electroreduction of carbonyl compounds. These compounds have been instrumental in studying the influence of molecular structure and electrode surface structure on electrochemical reactions (Bondue & Koper, 2019).

Antioxidant Properties and Activation of Cellular Pathways

4'-Pyrrolidinylcarbonylmethoxy-acetophenone has been observed to enhance intracellular antioxidant properties, such as glutathione synthesis, and activate transcription factors like AP-1 in alveolar epithelial cells. This indicates its potential role in mediating cellular oxidative stress responses (Lapperre et al., 1999).

Industrial Applications in Catalysis

The compound has also been explored in the transformation of ethylbenzene into acetophenone, a critical industrial process. The use of certain catalysts and solvents can enhance the efficiency of this transformation, highlighting the compound's role in industrial catalysis (Xu et al., 2020).

Corrosion Inhibition

Triazole derivatives of acetophenone, including 4'-pyrrolidinylcarbonylmethoxy-acetophenone, have been synthesized as corrosion inhibitors for mild steel in acid media. These compounds show promising inhibition efficiencies, indicating their potential use in corrosion prevention (Li et al., 2007).

Safety And Hazards

Acetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life .

Future Directions

Acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . The status quo of acetophenone and its simple substituted analogs is examined, indicating potential future directions in various areas of life sciences .

properties

IUPAC Name

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYYBRCVBOHZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194829
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

CAS RN

42018-32-6
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.